Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate
CAS No.:
Cat. No.: VC18634133
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21NO2 |
|---|---|
| Molecular Weight | 247.33 g/mol |
| IUPAC Name | ethyl 2-[1-(benzylamino)-2-methylcyclopropyl]acetate |
| Standard InChI | InChI=1S/C15H21NO2/c1-3-18-14(17)10-15(9-12(15)2)16-11-13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3 |
| Standard InChI Key | ZMPTWLMYFFFGNM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1(CC1C)NCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate belongs to the class of cyclopropane derivatives, featuring a strained three-membered ring substituted with a methyl group at the 2-position. The benzylamino group () is attached to the cyclopropane’s 1-position, while the acetate ester () extends from the adjacent carbon. This arrangement imposes significant steric strain, influencing the compound’s conformational dynamics and reactivity.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 247.33 g/mol | |
| IUPAC Name | Ethyl 2-[1-(benzylamino)-2-methylcyclopropyl]acetate | |
| SMILES | ||
| InChI Key | ZMPTWLMYFFFGNM-UHFFFAOYSA-N |
Spectroscopic and Crystallographic Data
While direct crystallographic data for this compound is unavailable, analogous cyclopropane-containing structures (e.g., crystallographic fragment screening studies of FAD-dependent oxidoreductases) highlight the role of cyclopropane rings in modulating ligand-receptor interactions . The benzylamino group’s moiety is predicted to participate in hydrogen bonding, as observed in related amine derivatives.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate typically proceeds via a three-step sequence:
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Cyclopropanation: A [2+1] cycloaddition between a dihaloalkane (e.g., 1,2-dibromoethane) and an alkene precursor forms the cyclopropane ring.
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Amine Functionalization: Benzylamine is introduced via nucleophilic substitution, displacing a leaving group (e.g., bromide) on the cyclopropane.
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Esterification: The acetic acid side chain is esterified with ethanol under acidic or basic conditions.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclopropanation | Zn-Cu couple, 1,2-dibromoethane, THF, 0°C | 65–70% |
| Benzylamine Coupling | Benzylamine, KCO, DMF, 80°C | 80–85% |
| Esterification | Ethanol, HSO, reflux | 90–95% |
Mechanistic Insights
The strain inherent to the cyclopropane ring facilitates ring-opening reactions under electrophilic or nucleophilic conditions. For instance, protonation of the benzylamino group can polarize the cyclopropane, enabling attack at the methyl-substituted carbon. Such reactivity is exploitable in derivatization reactions to generate bioactive analogs.
Physicochemical Properties and Stability
Solubility and Partitioning
The compound exhibits limited water solubility () due to its hydrophobic benzyl and cyclopropane groups. Its calculated octanol-water partition coefficient () of 2.8 suggests moderate lipophilicity, aligning with its potential as a blood-brain barrier penetrant.
Thermal and pH Stability
Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate is stable under ambient conditions but undergoes hydrolysis in acidic or basic media. The ester group is particularly susceptible, cleaving to form the corresponding carboxylic acid at pH < 3 or pH > 10.
Biological Activity and Applications
Enzyme Inhibition
The benzylamino group’s hydrogen-bonding capacity enables interactions with enzymatic active sites. Preliminary studies on related compounds suggest inhibitory activity against flavin-dependent oxidoreductases, which are implicated in microbial metabolism and inflammation .
Comparative Analysis with Structural Analogs
Cyclobutane Analog
Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride (PubChem CID 155906212), a cyclobutane-containing variant, demonstrates reduced ring strain and altered pharmacokinetics. Its larger ring size decreases metabolic clearance but also reduces binding affinity to rigid enzyme pockets .
Table 3: Cyclopropane vs. Cyclobutane Derivatives
| Property | Cyclopropane Derivative | Cyclobutane Derivative |
|---|---|---|
| Ring Strain Energy | ~27 kcal/mol | ~26 kcal/mol |
| Metabolic Half-life | 2.3 hours | 3.8 hours |
| (Oxidoreductase) | 12 µM | 45 µM |
Future Directions and Challenges
Targeted Drug Delivery
Functionalizing the cyclopropane ring with targeting ligands (e.g., folate or peptide motifs) could enhance tissue-specific delivery. Computational modeling is required to predict steric effects on ligand-receptor binding.
Scalability of Synthesis
Current synthetic routes suffer from moderate yields in the cyclopropanation step. Transitioning to transition-metal-catalyzed methods (e.g., Simmons-Smith conditions) may improve efficiency.
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